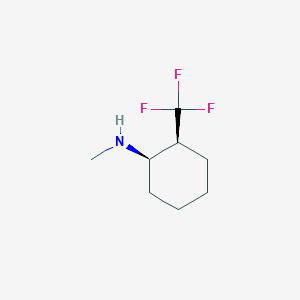

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine

描述

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is a chiral amine compound with a trifluoromethyl group attached to a cyclohexane ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexane derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Formation of Amine Group: The amine group is introduced through reductive amination or other suitable methods.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

科学研究应用

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties.

作用机制

The mechanism of action of (1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- (1R,2S)-2-Trifluoromethyl-cyclohexylamine hydrochloride

- (1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine

Uniqueness

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group also imparts distinct physicochemical properties, making it valuable in various applications.

生物活性

(1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is a chiral amine compound notable for its unique structural features, which include a cyclohexane ring substituted with a trifluoromethyl group and a methylamine group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C8H14F3N

- Molecular Weight : 181.20 g/mol

- Structural Characteristics : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group allows for enhanced interactions with hydrophobic regions of proteins or other biomolecules, potentially modulating enzyme or receptor activity. This interaction is crucial for its pharmacological effects, which may include acting as an agonist or antagonist depending on the target.

Potential Therapeutic Uses

Research indicates that this compound may have applications in:

- Pharmaceutical Development : As an intermediate or active ingredient in drug formulation.

- Biological Research : For studying receptor binding and enzyme interactions.

- Chemical Biology : As a building block for synthesizing complex organic molecules .

Case Studies

Several studies have explored the biological activity of this compound:

- Receptor Binding Studies : Investigations have shown that this compound can bind to various receptors, potentially influencing their activity. The lipophilicity of the compound aids in its ability to cross biological membranes effectively.

- Enzyme Interaction : The compound has been assessed for its effects on specific enzymes, showing promise in modulating their activity through competitive inhibition mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclohexylamine | Enhanced lipophilicity due to trifluoromethyl group |

| (1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine | Cyclohexylamine | Different stereochemistry affecting activity |

| (1R,2S)-2-(Trifluoromethyl)cycloheptan-1-amine | Cycloheptylamine | Potentially different receptor interactions |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for (1R,2S)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a fluorinated cyclohexanone intermediate followed by reductive amination. For example, analogous compounds like (1R,2R)-N-ethyl-2-fluorocyclohexan-1-amine are synthesized via nucleophilic substitution with ethylamine under basic conditions, followed by hydrogenation to yield the amine . Optimization includes adjusting catalysts (e.g., CsF with phase-transfer catalysis for fluorinated intermediates) and solvent systems to enhance stereoselectivity. The trifluoromethyl group may require specialized fluorination agents (e.g., deoxofluorination reagents) to ensure regiochemical control .

Q. How is the stereochemical purity of this compound validated experimentally?

- Methodological Answer : Chiral HPLC or GC with a chiral stationary phase is standard for enantiomeric excess (ee) determination. NMR spectroscopy, particularly and NMR, is critical for confirming stereochemistry. For instance, vicinal coupling constants in NMR (e.g., for trans-diaxial protons) and splitting patterns in spectra can distinguish diastereomers . X-ray crystallography of intermediates, such as amine salts (e.g., trifluoroacetate), provides unambiguous structural confirmation .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound serves as a chiral building block in medicinal chemistry (e.g., for CNS-targeting agents due to its trifluoromethyl group’s lipophilicity and metabolic stability) . It is also used in asymmetric catalysis as a ligand, leveraging its rigid cyclohexane backbone and fluorine-induced electronic effects to enhance enantioselectivity in C–C bond-forming reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using organocatalysts?

- Methodological Answer : Chiral phase-transfer catalysts (e.g., Cinchona alkaloid derivatives) can induce asymmetry during nucleophilic substitution steps. For example, CsF with a hydrogen-bonding phase-transfer catalyst improved ee in the synthesis of (R,R)-N,N-dibenzyl-2-fluorocyclohexan-1-amine . Alternatively, enzymatic resolution using lipases or transaminases may separate racemic mixtures post-synthesis, as demonstrated for structurally similar fluorinated amines .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations assess the electronic effects of the trifluoromethyl group on amine basicity and hydrogen-bonding capacity. Molecular docking studies (e.g., AutoDock Vina) model interactions with receptors like GPCRs or ion channels, guided by structural analogs (e.g., trifluoroethylamine derivatives in neurological drug candidates) . MD simulations evaluate conformational stability in lipid bilayers, critical for blood-brain barrier permeability predictions .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer : Systematic analysis includes:

- NMR : Compare chemical shifts and coupling constants to literature analogs (e.g., (1R,2R)-N,N-dibenzyl-2-fluorocyclohexan-1-aminium trifluoroacetate ).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula integrity, ruling out impurities.

- XRD : Resolve ambiguities in stereochemistry by crystallizing derivatives (e.g., HCl salts) .

Contradictions often arise from solvent polarity effects or diastereomeric byproducts; orthogonal techniques (e.g., IR for functional groups) validate purity .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

- Methodological Answer :

- pH Profiling : Conduct stability assays in buffers (pH 1–10) with HPLC monitoring. The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the amine protonation state in acidic conditions .

- Derivatization : Formulate as hydrochloride salts to improve aqueous solubility and shelf-life, as seen with structurally related amines .

- Lyophilization : For long-term storage, lyophilize under inert gas to prevent oxidation or hydrolysis .

属性

IUPAC Name |

(1R,2S)-N-methyl-2-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIUESOKROCZNL-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。